molecular formula C14H12BrFO B14020314 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene

Cat. No.: B14020314
M. Wt: 295.15 g/mol
InChI Key: OSWMLQMMWKZBAJ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzene, featuring bromine, fluorine, and methoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction and nitration steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is unique due to the presence of the methoxybenzyl group, which imparts different chemical properties and reactivity compared to simpler derivatives. This makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-3-fluoro-5-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H12BrFO/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3

InChI Key

OSWMLQMMWKZBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)F

Origin of Product

United States

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